molecular formula C9H5F3O B1626670 2-(Trifluoromethyl)benzofuran CAS No. 65715-20-0

2-(Trifluoromethyl)benzofuran

Cat. No. B1626670
CAS RN: 65715-20-0
M. Wt: 186.13 g/mol
InChI Key: HAJMXUMVMGVBOQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzofuran is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Ye et al. (2012) reports a novel and efficient route for synthesizing 2-(polyfluoroaryl)benzofurans, demonstrating the significance of 2-(trifluoromethyl)benzofuran in the field of organic synthesis (Ye et al., 2012).
  • Sheng et al. (2014) describe a general method to synthesize 3-((trifluoromethyl)thio)benzofurans, highlighting the versatile applications of trifluoromethylated benzofuran derivatives in chemical reactions (Sheng et al., 2014).
  • Ishibashi et al. (2022) developed an efficient method for synthesizing 2-(trifluoromethyl)benzoheteroles, which includes benzofurans, showcasing the adaptability and relevance of these compounds in modern chemical synthesis (Ishibashi et al., 2022).

Pharmaceutical and Biological Research

  • El Shehry et al. (2019) synthesized a new series of coupled benzofuran derivatives containing the trifluoromethyl group for evaluating their anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (El Shehry et al., 2019).
  • Miao et al. (2019) discussed benzofuran compounds, including those with trifluoromethyl groups, highlighting their significant biological activities such as anti-tumor, antibacterial, and anti-viral, underscoring their potential in drug discovery and development (Miao et al., 2019).

Chemical and Spectroscopic Analysis

  • Sagaama et al. (2020) performed molecular docking studies, structural, and spectroscopic analysis of benzofuran-carboxylic acids derivatives, which can include trifluoromethylated benzofurans, to investigate their biological activities and electronic properties (Sagaama et al., 2020).

Material Science and Catalysis

  • Zhang et al. (2019) reported on the palladium-catalyzed tandem synthesis of 2-trifluoromethylthio(seleno)-substituted benzofurans, demonstrating the utility of trifluoromethylated benzofurans in catalysis and material science applications (Zhang et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, (Trifluoromethyl)benzoyl chloride, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

2-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMXUMVMGVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563033
Record name 2-(Trifluoromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzofuran

CAS RN

65715-20-0
Record name 2-(Trifluoromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Zhou, JJ Niu, JW Xu, SJ Hu - Synthetic Communications®, 2009 - Taylor & Francis
A novel route for the synthesis of a variety of 2-trifluoromethylbenzofurans is reported. By selection of solvents, the key intermediates, 2-chloro-3,3,3-trifluoropropenyl phenyl acetates, …
Number of citations: 12 www.tandfonline.com
SY He, J Xiong, BL Hu, XG Zhang - Journal of Fluorine Chemistry, 2019 - Elsevier
… A copper-catalyzed tandem cyclization and vinylation of 2-chloro-1-(2-bromoaryl)-3,3,3-trifluoropropenes with KOH has been developed for the synthesis of 2-trifluoromethyl benzofuran …
Number of citations: 6 www.sciencedirect.com
Y Kobayashi, I Kumadaki - Accounts of Chemical Research, 1978 - ACS Publications
Generally speaking, carbon-fluorine bonds are strong and fluorocarbons are stable compounds. Accordingly a trifluoromethyl group on an aromatic ring had been believed to be a very …
Number of citations: 91 pubs.acs.org
Y KOBAYASHI, I KUMADAKI… - Chemical and …, 1977 - jstage.jst.go.jp
2-and 3-(Trifluorometyl) benzofurans (III and V) were synthesized by the reaction of 2-and 3-bromobenzofurans with trifluoromethyliodide in the presence of copper powder. Reaction of …
Number of citations: 20 www.jstage.jst.go.jp
Y Ishibashi, T Fujita, J Ichikawa - Organic Letters, 2022 - ACS Publications
An efficient two-step method for synthesizing 2-(trifluoromethyl)- and 2-(difluoromethyl)benzoheteroles bearing various substituents was developed. Commercially available HFO-…
Number of citations: 1 pubs.acs.org
小林義郎, 熊懐稜丸, 榛沢雄二 - Chemical and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
2- and 3-(Trifluorometyl) benzofurans (III and V) were synthesized by the reaction of 2-and 3-bromobenzofurans with trifluoromethyliodide in the presence of copper powder. Reaction of …
Number of citations: 2 jlc.jst.go.jp
K Ochiai, S Takita, T Eiraku, A Kojima, K Iwase… - Bioorganic & medicinal …, 2012 - Elsevier
(−)-6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) is a dual PDE3/4 inhibitor that exhibits potent combined …
Number of citations: 48 www.sciencedirect.com
K Ochiai, S Takita, A Kojima, T Eiraku, N Ando… - Bioorganic & medicinal …, 2012 - Elsevier
(–)-6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) is a dual PDE3/4 inhibitor that exhibits potent combined …
Number of citations: 27 www.sciencedirect.com
D Dwarakanath, SL Gaonkar - Asian Journal of Organic …, 2022 - Wiley Online Library
… A new method was developed to synthesize derivatives of 2-trifluoromethyl benzofuran (214) using copper as catalyst via tandem cyclization and vinylation of 2-chloro-1-(2-bromoaryl)-3…
Number of citations: 9 onlinelibrary.wiley.com
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com

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